molecular formula C18H11N5O4S B2892373 5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 438489-71-5

5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Katalognummer: B2892373
CAS-Nummer: 438489-71-5
Molekulargewicht: 393.38
InChI-Schlüssel: VAUOSHAYGZZGEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3-(3-Nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbiturate-derived heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a 3-nitrophenyl group. Its synthesis typically involves condensation reactions between thiobarbituric acid derivatives and aldehyde-containing intermediates, followed by recrystallization and spectroscopic validation (e.g., IR, NMR, MS) .

Eigenschaften

IUPAC Name

5-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5O4S/c24-16-12(17(25)21-18(28)20-16)9-13-14-6-1-2-7-22(14)15(19-13)10-4-3-5-11(8-10)23(26)27/h1-9H,(H2,20,21,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUOSHAYGZZGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=C4C(=O)NC(=S)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be broken down into several key components:

  • Imidazo[1,5-a]pyridine : A nitrogen-containing heterocycle known for its biological activity.
  • Thioxodihydropyrimidine : Contributes to the compound's pharmacological properties.
  • Nitrophenyl Group : Enhances the compound's reactivity and may play a role in its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its cytotoxic effects, enzyme inhibition, and potential as an anticancer agent.

Anticancer Activity

Several studies have evaluated the compound's ability to inhibit cancer cell proliferation. For instance, research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant antiproliferative effects against various cancer cell lines. The compound's mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HT-29 (Colon)0.04
MCF-7 (Breast)0.55
A549 (Lung)2.56

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Kinases : The imidazo[1,5-a]pyridine moiety is known to interact with protein kinases involved in cell cycle regulation.
  • Induction of Apoptosis : Studies show that treatment with this compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in treated cells, effectively halting their proliferation.

Study 1: Inhibition of TTK Kinase

A notable study investigated the effects of similar compounds on TTK kinase activity, which is crucial for the spindle assembly checkpoint during mitosis. Inhibition of TTK resulted in significant cytotoxicity in triple-negative breast cancer models. The findings suggest that compounds with structural similarities to our target may also exhibit potent anticancer properties through similar pathways .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of carbonic anhydrase (CA), an enzyme often overexpressed in tumors. Compounds related to our target showed promising CA inhibition profiles, indicating potential applications in cancer therapy by disrupting tumor microenvironmental pH regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the imidazo[1,5-a]pyridine scaffold can significantly influence biological activity. For example:

  • Substituents at specific positions can enhance binding affinity to target enzymes or receptors.
  • The presence of electron-withdrawing groups like nitro enhances antiproliferative activity by increasing electron deficiency at reactive sites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiobarbiturate and dihydropyrimidinedione derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula (MW) Key Substituents Synthesis Method Biological Activity/IC50 (if applicable) Reference
Target Compound : 5-((3-(3-Nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione C23H16N4O4S (468.47 g/mol)* 3-Nitrophenyl, imidazo[1,5-a]pyridine Condensation of thiobarbituric acid with aldehyde intermediate Not reported in evidence -
PNR-3-80 : 5-((1-(2-Naphthoyl)-5-chloro-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione C24H15ClN3O2S (468.91 g/mol) 2-Naphthoyl, chloroindole Condensation with thiobarbituric acid EndoG inhibition (IC50 = 0.67 mM)
PNR-3-82 : 5-((1-(2-Naphthoyl)-5-methoxy-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione C25H18N3O3S (464.49 g/mol) 2-Naphthoyl, methoxyindole Similar to PNR-3-80 EndoG inhibition (IC50 = 0.61 mM)
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione C21H23N3O2S (397.49 g/mol) 3,5-Dimethylpyrazole, phenyl Condensation of 1,3-diethyl-2-thiobarbituric acid with pyrazole-4-carbaldehyde Optical properties studied (UV-Vis, fluorescence)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C28H25N5O6 (535.53 g/mol) Cyano, 4-nitrophenyl, phenethyl One-pot two-step reaction Structural characterization only
5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione C15H13N3O2S (299.35 g/mol) Indole, methyl Not specified in evidence ChemSpider ID: 4539633

*Molecular weight estimated based on structural formula.

Key Observations :

In contrast, PNR-3-80/82 feature bulky naphthoyl and indole substituents, improving their binding to EndoG .

Synthetic Routes :

  • Most compounds are synthesized via condensation reactions between thiobarbituric acid derivatives and aldehydes (e.g., ).
  • Imidazo[1,2-a]pyridine derivatives (e.g., ) require multi-step or one-pot reactions, increasing complexity.

Biological Activity: PNR-3-80/82 demonstrate potent EndoG inhibition, surpassing traditional inhibitors like ZnCl₂ (IC50 = 0.94 mM) . Their activity correlates with the electron-deficient naphthoyl group.

Physicochemical Properties: Melting points vary widely: Pyrazole derivatives (e.g., ) melt at ~100–150°C, while bulkier compounds (e.g., ) exhibit higher thermal stability. Solubility is influenced by substituents; nitro and cyano groups enhance polarity, whereas aromatic systems reduce aqueous solubility.

Research Findings and Implications

  • Further studies should evaluate its IC50 against EndoG or related enzymes.
  • Synthetic Optimization : The target compound’s nitro group may require controlled reaction conditions to avoid side products, as seen in nitrophenyl-containing syntheses .
  • Spectroscopic Trends : IR spectra of similar compounds show consistent C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches, while ¹H NMR signals for methylene protons appear at δ 3.6–4.0 ppm .

Q & A

Basic: How can researchers optimize the synthesis yield of 5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione?

Methodological Answer:
Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For analogous thioxodihydropyrimidine-diones, ethanol recrystallization improved purity, while monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression . Stoichiometric ratios of precursors (e.g., imidazo[1,5-a]pyridine derivatives and thioxodihydropyrimidine-dione intermediates) should be fine-tuned to minimize byproducts. Kinetic studies under varying temperatures (e.g., 60–100°C) can identify optimal thermal conditions .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to assign proton environments (e.g., nitrophenyl protons at δ 7.5–8.5 ppm) and carbon chemical shifts (e.g., thioxo carbon at ~180 ppm) .
  • IR Spectroscopy : Confirm the thioxo (C=S) stretch at ~1200 cm1^{-1} and nitro (NO2_2) vibrations at ~1520 cm1^{-1} .
  • HRMS : Validate molecular weight accuracy (e.g., [M+H]+^+ within 5 ppm error) .

Basic: How can researchers assess the purity of this compound during synthesis?

Methodological Answer:

  • Chromatography : Use TLC with silica gel plates (ethyl acetate/hexane eluent) to monitor reaction progress. HPLC with a C18 column (UV detection at 254 nm) quantifies purity (>95% preferred) .
  • Melting Point Analysis : Compare observed melting points (e.g., 215–245°C for analogous compounds) to literature values to detect impurities .

Basic: What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • Antimicrobial Assays : Perform broth microdilution (MIC tests) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC50_{50} values .
  • Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA .

Advanced: What mechanistic insights exist for the formation of the imidazo[1,5-a]pyridine core in this compound?

Methodological Answer:
The imidazo[1,5-a]pyridine moiety likely forms via cyclocondensation between α-amino pyridines and carbonyl-containing intermediates. Isotopic labeling (e.g., 15^{15}N) can track nitrogen migration during ring closure. Computational studies (DFT) suggest a stepwise mechanism with a zwitterionic intermediate . Kinetic profiling under acidic vs. basic conditions may reveal pH-dependent pathways .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-1^1H and 1^1H-13^13C couplings .
  • X-ray Crystallography : Resolve ambiguities by comparing experimental vs. calculated (DFT) bond lengths and angles .

Advanced: What computational strategies are effective for modeling this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., nitrophenyl ring’s para position) .
  • Molecular Docking : Simulate binding to biological targets (e.g., bacterial topoisomerase IV) using AutoDock Vina .
  • MD Simulations : Assess stability in aqueous vs. lipid membranes (e.g., GROMACS) to predict bioavailability .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Modification Sites :
    • Nitrophenyl Group : Replace with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups to modulate bioactivity .
    • Thioxo Group : Substitute with oxo (C=O) to compare hydrogen-bonding interactions .
  • Biological Data Correlation : Use regression models (e.g., MLR) to link logP values with antibacterial IC50_{50} .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.